1-[[5-[[[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]amino]methyl]-4,5-dihydro-1,2-oxazole-3-carbonyl]amino]-3-(4-nitrophenyl)thiourea
Overview
Description
1-[[5-[[[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]amino]methyl]-4,5-dihydro-1,2-oxazole-3-carbonyl]amino]-3-(4-nitrophenyl)thiourea is a useful research compound. Its molecular formula is C18H15ClF3N7O4S and its molecular weight is 517.9 g/mol. The purity is usually 95%.
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Scientific Research Applications
Antioxidant Activity
Research has shown that certain derivatives of the compound , specifically those containing chloro, hydroxyl, isopropyl, nitro, nitroso, and amino substituents, have demonstrated significant antioxidant properties. For example, a compound with a structure similar to the one specified, 1-(5-chloro-2-hydroxyphenyl)-4-(5-thioxo-4,5-dihydro-1,3,4-oxadiazol-2-yl)pyrrolidin-2-one, exhibited antioxidant activity 1.5 times higher than that of ascorbic acid (Tumosienė et al., 2019).
Synthesis of Heterocyclic Compounds
Various studies have focused on synthesizing new heterocyclic compounds starting from similar pyridine-based structures. These compounds have potential applications in medicinal chemistry and drug development. For instance, new pyrido[4',3':4,5]thieno[2,3-d]pyrimidines and related heterocycles have been synthesized using similar pyridine derivatives as starting materials (El-Kashef et al., 2010).
Antimicrobial and Antitubercular Activities
Compounds derived from pyridine-based structures, akin to the one inquired about, have been evaluated for their antimicrobial and antitubercular activities. These studies are crucial for the development of new therapeutic agents against infectious diseases (Dave et al., 2007).
Corrosion Inhibition
Schiff’s bases of pyridyl substituted triazoles, structurally related to the compound , have been investigated as corrosion inhibitors. These compounds have shown efficacy in protecting mild steel in acidic environments, indicating their potential in industrial applications (Ansari et al., 2014).
Anticancer and Antimicrobial Agents
Recent studies have synthesized new compounds incorporating pyridine and related structures for evaluation as anticancer and antimicrobial agents. These compounds are tested for their efficacy against various cancer cell lines and pathogenic bacterial and fungal strains, highlighting their potential in medical applications (Katariya et al., 2021).
Properties
IUPAC Name |
1-[[5-[[[3-chloro-5-(trifluoromethyl)pyridin-2-yl]amino]methyl]-4,5-dihydro-1,2-oxazole-3-carbonyl]amino]-3-(4-nitrophenyl)thiourea | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15ClF3N7O4S/c19-13-5-9(18(20,21)22)7-23-15(13)24-8-12-6-14(28-33-12)16(30)26-27-17(34)25-10-1-3-11(4-2-10)29(31)32/h1-5,7,12H,6,8H2,(H,23,24)(H,26,30)(H2,25,27,34) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TVJZIWZQEZQVJQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(ON=C1C(=O)NNC(=S)NC2=CC=C(C=C2)[N+](=O)[O-])CNC3=C(C=C(C=N3)C(F)(F)F)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15ClF3N7O4S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701100569 | |
Record name | 5-[[[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]amino]methyl]-4,5-dihydro-3-isoxazolecarboxylic acid 2-[[(4-nitrophenyl)amino]thioxomethyl]hydrazide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701100569 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
517.9 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
338399-31-8 | |
Record name | 5-[[[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]amino]methyl]-4,5-dihydro-3-isoxazolecarboxylic acid 2-[[(4-nitrophenyl)amino]thioxomethyl]hydrazide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=338399-31-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 5-[[[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]amino]methyl]-4,5-dihydro-3-isoxazolecarboxylic acid 2-[[(4-nitrophenyl)amino]thioxomethyl]hydrazide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701100569 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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